Linsitinib-d3
Description
Properties
Molecular Formula |
C₂₆H₂₀D₃N₅O |
|---|---|
Molecular Weight |
424.51 |
Synonyms |
cis-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-(methyl-d3)cyclobutanol; OSI 906-d3; OSI 906AA-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Linsitinib D3
Chemical Synthesis of Linsitinib Precursors and Scaffold Elaboration
Linsitinib is an imidazo[1,5-a]pyrazine (B1201761) derivative featuring a 2-phenylquinolin-7-yl group, a cis-3-hydroxy-3-methylcyclobutyl group, and an amino group at specific positions nih.gov. The synthesis of Linsitinib and its analogs often involves the construction of the imidazopyrazine core and the subsequent introduction of these substituents through various coupling reactions nih.gov. For instance, the imidazopyrazine core can be formed via cyclization reactions nih.gov. The cyclobutane (B1203170) moiety, a key structural feature of Linsitinib, can be synthesized through methods such as the ring-opening of bicyclo[1.1.0]butanes rsc.orgresearchgate.net.
Methodologies for Introducing Deuterium (B1214612) Atoms into the Linsitinib Chemical Structure
The introduction of deuterium into organic molecules can be achieved through various deuteration processes smolecule.com. For Linsitinib-d3, the deuterium atoms are specifically incorporated into the methyl group of the cyclobutane ring, as indicated by the synonym "cis-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-(methyl-d3)cyclobutanol" clearsynth.com. Common methods for introducing deuterium include deuterium exchange reactions utilizing deuterated solvents or reagents google.comsmolecule.com. The specific synthetic route for this compound would involve the synthesis of a precursor molecule containing the cyclobutane ring, followed by a deuteration step targeting the methyl group. Alternatively, a deuterated building block, such as a methyl-d3 synthon, could be incorporated during the synthesis of the cyclobutane moiety or in a later stage of the Linsitinib synthesis. The use of deuterated reagents is a common approach in the synthesis of labeled compounds google.comevitachem.com.
Regioselective Deuteration Techniques
Achieving regioselective deuteration is crucial to ensure that deuterium atoms are incorporated at the desired positions within the molecule, such as the methyl group in this compound, without affecting other labile hydrogen atoms osti.gov. Regioselective hydrogen-deuterium exchange can be influenced by various factors, including the choice of catalyst, base, solvent, and reaction conditions osti.gov. For instance, base-catalyzed H/D exchange reactions have been reported for various organic molecules, including heteroarenes osti.gov. The presence of activating groups, such as halogens, can also direct deuteration to specific positions on aromatic rings osti.gov. While specific details on the regioselective deuteration of the methyl group in the Linsitinib cyclobutane ring are not extensively detailed in the search results, general strategies for regioselective deuteration of methyl groups adjacent to functional centers or within specific structural environments would be applicable.
Isotopic Purity and Enrichment Analysis of this compound
Determining the isotopic purity and enrichment of this compound is essential to confirm the successful incorporation of deuterium and to quantify the percentage of labeled molecules almacgroup.comresearchgate.net.
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Deuterium Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for the characterization of deuterated compounds and confirmation of deuterium incorporation almacgroup.comresearchgate.netrug.nl.
NMR Spectroscopy: Deuterium atoms have a different nuclear spin compared to hydrogen, which allows for their detection and quantification using NMR. While proton NMR (¹H NMR) of a deuterated compound will show a reduced signal or absence of a signal at the position where deuterium is incorporated, deuterium NMR (²H NMR) can directly confirm the presence and location of deuterium atoms rug.nl. Analysis of the integration of signals in ¹H NMR compared to the unlabeled compound can also provide information on the extent of deuteration.
Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of a compound and analyzing its isotopic composition almacgroup.comresearchgate.netacs.orgbiorxiv.org. This compound will have a molecular weight three units higher than unlabeled Linsitinib due to the incorporation of three deuterium atoms. High-resolution mass spectrometry can differentiate between molecules with different isotopic compositions, allowing for the identification and quantification of the deuterated species almacgroup.comresearchgate.net. The mass spectrum of this compound would show a prominent peak corresponding to the molecular ion with three deuterium atoms, along with potentially smaller peaks corresponding to species with fewer deuterium atoms (isotopologues) google.comresearchgate.net.
Quantification of Isotopic Abundance
Quantifying the isotopic abundance, or the percentage of molecules containing the specified number of deuterium atoms, is typically achieved using mass spectrometry almacgroup.comresearchgate.net. By analyzing the relative intensities of the mass spectral peaks corresponding to the different isotopologues, the isotopic enrichment can be calculated almacgroup.comresearchgate.net. This involves correcting for the natural abundance of isotopes (such as ¹³C, ¹⁵N, and ²H) in the unlabeled portion of the molecule almacgroup.comresearchgate.net. High-resolution mass spectrometry and specialized software are often employed for accurate deconvolution and quantification of isotopic peaks, especially in molecules containing multiple potentially labeled sites or other heavy atoms almacgroup.comresearchgate.net.
| m/z Ratio (Hypothetical) | Proposed Isotopic Composition | Relative Abundance (%) (Hypothetical) |
| [M+H]⁺ of unlabeled Linsitinib | d0 | < 5 |
| [M+H]⁺ of Linsitinib-d1 | d1 | < 2 |
| [M+H]⁺ of Linsitinib-d2 | d2 | < 2 |
| [M+H]⁺ of this compound | d3 | > 90 |
This table illustrates the expected outcome where the majority of the sample consists of the d3 isotopologue.
Scale-Up Considerations for Research Applications
Challenges in Large-Scale Production of Deuterated Compounds
The large-scale production of deuterated compounds like this compound presents several distinct challenges compared to their non-deuterated counterparts. These challenges span synthetic, analytical, and economic aspects.
Synthetic Complexity: Achieving high isotopic purity and site-specific deuteration often requires specialized synthetic methodologies and optimized reaction conditions simsonpharma.comnih.gov. Preventing back-exchange of deuterium with hydrogen during synthesis and purification is crucial and can add complexity nih.gov.
Isotopic Purity Requirements: For analytical standards and potential deuterated drug candidates, high isotopic enrichment at the target positions (often >98%) is typically required nih.gov. Analyzing and confirming this isotopic purity can be analytically challenging musechem.comdigitellinc.com.
Limited Production Capacity: As of 2023, the global capacity for producing pharmaceutical-grade deuterated materials at an industrial scale is limited, with fewer than 50 such facilities worldwide marketgrowthreports.com. This can lead to reliance on contract manufacturing, further increasing costs marketgrowthreports.com.
Scale-Up Challenges: Transitioning from laboratory-scale synthesis to large-scale production can be challenging, with potential decreases in efficiency compared to batch or continuous flow processes marketgrowthreports.comtn-sanso.co.jp.
Regulatory Considerations: The isotopic distribution of deuterated APIs raises specific synthetic, analytical, and regulatory questions that require careful assessment digitellinc.com.
Strategies for Efficient and Cost-Effective Synthesis
To mitigate the challenges associated with the production of deuterated compounds, several strategies are employed to enhance efficiency and reduce costs.
Optimization of Deuteration Reactions: Developing highly efficient and selective deuteration reactions that minimize the consumption of expensive deuterated reagents and maximize deuterium incorporation at the desired sites is critical tn-sanso.co.jp.
Utilizing Cost-Effective Deuterium Sources: Exploring and implementing alternative, less expensive deuterium sources beyond traditional D₂ gas can improve cost-effectiveness rsc.org. For example, electrochemical methods using heavy water (D₂O) are being investigated rsc.org.
Development of Flow Synthesis Methods: Continuous flow chemistry can offer advantages in terms of reaction control, efficiency, and throughput compared to traditional batch processes, potentially leading to more cost-effective production tn-sanso.co.jp.
Strategic Isotopic Labeling: Carefully selecting the positions for deuteration based on the intended application (e.g., metabolic stability studies or analytical internal standards) can optimize the synthesis and minimize the number of deuterium atoms needed, thereby reducing costs.
Leveraging Commercially Available Deuterated Building Blocks: Utilizing readily available deuterated starting materials and intermediates whenever possible can simplify synthetic routes and potentially reduce costs compared to de novo synthesis of labeled precursors simsonpharma.comnih.gov.
Advanced Preclinical Pharmacodynamic Investigations Employing Linsitinib D3
Elucidation of Molecular Target Engagement and Selectivity in Preclinical Models
Understanding how a compound interacts with its intended targets and assessing its specificity are fundamental aspects of preclinical pharmacodynamic evaluation. Studies utilizing quantitative approaches, facilitated by compounds like Linsitinib-d3, provide detailed insights into these interactions.
In Vitro Binding Kinetics and Occupancy Studies Using Labeled Probes
Linsitinib functions as an ATP-competitive kinase inhibitor, binding to the intracellular ATP-binding site within the kinase domain of IGF-1R and IR frontiersin.orgresearchgate.net. This binding prevents the autophosphorylation of the activation loop, thereby blocking ligand-dependent activation of the receptors by IGF-1 and IGF-2 frontiersin.orgresearchgate.net.
Quantitative studies, potentially employing labeled probes derived from or used in conjunction with this compound, can precisely measure binding kinetics, including association (kon) and dissociation (koff) rates, and determine target occupancy. While specific binding kinetics data for this compound were not extensively detailed in the search results, studies on Linsitinib and similar inhibitors highlight the importance of these parameters. For instance, surface plasmon resonance (SPR) assays have been used to determine the affinity (Kd) and kinetics of IGF-1R/IR inhibitors, revealing rapid association and dissociation kinetics for some compounds aacrjournals.org. Linsitinib has shown high affinity for the IGF-1R and IR kinase domains aacrjournals.org. The use of a labeled compound like this compound in such assays allows for enhanced sensitivity and accuracy in quantifying binding events, especially in complex biological samples.
Confirmation of IGF-1R and IR Inhibition Specificity in Cellular Systems
Linsitinib is characterized as a selective dual inhibitor of IGF-1R and IR frontiersin.orgnih.govtocris.comapexbt.com. Its selectivity stems from a unique binding mode to both receptors frontiersin.org. Studies in various cellular systems have confirmed this specificity. For example, Linsitinib has been shown to inhibit the autophosphorylation of IGF-1R and IR in cellular assays selleckchem.comclinisciences.com.
Quantitative Western blot analysis, a technique where this compound could be used as an internal standard for normalization and accurate quantification of protein phosphorylation levels, has demonstrated that Linsitinib effectively inhibits the phosphorylation of IGF-1Rβ and IR in cell lines clinisciences.complos.org. Studies have reported IC₅₀ values for Linsitinib against IGF-1R and IR in cell-free assays to be 35 nM and 75 nM, respectively nih.govtocris.comapexbt.comselleckchem.com. In cellular contexts, Linsitinib fully inhibits both IR and IGF-1R phosphorylation at a concentration of 1 μM selleckchem.comclinisciences.com.
Data on Linsitinib's potency against IGF-1R and IR:
| Target | Assay Type | IC₅₀ (nM) | Reference |
| IGF-1R | Cell-free | 35 | nih.govtocris.comapexbt.comselleckchem.com |
| IR | Cell-free | 75 | nih.govtocris.comapexbt.comselleckchem.com |
| IGF-1R | Cellular (Phosphorylation) | ~28-130 | selleckchem.comclinisciences.com |
| IR | Cellular (Phosphorylation) | ~28-130 | selleckchem.comclinisciences.com |
These findings confirm Linsitinib's primary inhibitory activity against its intended targets in a cellular context.
Profiling of Potential Off-Target Interactions through Quantitative Proteomics
While Linsitinib demonstrates selectivity for IGF-1R and IR, assessing potential off-target interactions is crucial for a comprehensive pharmacodynamic profile. Quantitative proteomics approaches, particularly those employing chemical probes or labeled inhibitors like this compound, are powerful tools for identifying proteins that a compound binds to within a complex biological sample.
Quantitative Analysis of Downstream Signaling Pathway Modulation
Inhibition of receptor tyrosine kinases like IGF-1R and IR by Linsitinib leads to the modulation of critical downstream signaling pathways that regulate cellular processes such as growth, proliferation, and survival frontiersin.orgnih.govmdpi.com. Quantitative analysis of these effects provides insights into the functional consequences of target engagement.
Impact on AKT, ERK, and PI3K Pathways in Cellular Assays
The IGF-1R and IR signaling cascades primarily converge on the phosphatidylinositol 3-kinase (PI3K)/AKT and the RAS/RAF/ERK (also known as MAPK) pathways frontiersin.orgnih.govresearchgate.netaacrjournals.orgresearchgate.netfrontiersin.org. Activation of these pathways promotes cell survival and proliferation frontiersin.orgnih.govresearchgate.netaacrjournals.orgresearchgate.netfrontiersin.org.
Preclinical studies using cellular assays have quantitatively assessed the impact of Linsitinib on the phosphorylation status of key proteins within these pathways. Linsitinib has been shown to inhibit the ligand-induced activation of downstream signaling proteins, including AKT, ERK1/2, and S6 kinase tocris.comapexbt.comselleckchem.comclinisciences.com. Quantitative Western blot analysis has confirmed that Linsitinib treatment leads to a decrease in the phosphorylation of AKT (at Ser473 and Thr308) and ERK1/2 in various cell lines researchgate.netplos.orgresearchgate.netnih.govsemanticscholar.org.
For example, in esophageal squamous cell carcinoma cell lines, Linsitinib at concentrations of 0.1 or 1.0 μmol/L for 72 hours down-regulated the phosphorylation of ERK1/2 and inhibited the phosphorylation of AKT/mTOR nih.gov. Similarly, in orbital fibroblasts from patients with thyroid-associated ophthalmopathy, Linsitinib significantly reduced IGF-1-induced phosphorylation of IGF-1Rβ, AKT, and ERK researchgate.netplos.org. These quantitative measurements demonstrate the effectiveness of Linsitinib in blocking the downstream signaling cascades activated by IGF-1R and IR.
Mechanistic Effects on Cellular Proliferation and Apoptosis in Model Systems
The modulation of downstream signaling pathways by Linsitinib translates into significant effects on cellular behavior, particularly on proliferation and apoptosis. Preclinical studies have quantitatively evaluated these effects in various cell lines and model systems.
Linsitinib has demonstrated potent inhibitory effects on the proliferation of a wide range of tumor cell lines, with EC₅₀ values varying depending on the cell line apexbt.comselleckchem.comportico.org. For instance, Linsitinib inhibited the proliferation of colorectal cancer cell lines (SW620) with an EC₅₀ of 21 nM, breast tumor cells (DY4475) with an EC₅₀ of 86 nM, and mouse fibroblast cells (3T3/hulGF-1R) with an EC₅₀ of 78 nM apexbt.com. In IGF-1R-expressing cell lines, Linsitinib treatment resulted in significant inhibition of proliferation, ranging from 54% to 78% compared to control at concentrations of 31,612.5 ng/mL and 63,225 ng/mL frontiersin.orgresearchgate.netnih.gov.
Examples of Linsitinib's effect on cell proliferation:
| Cell Line Type | Effect on Proliferation | Concentration (ng/mL) | Percentage Inhibition (vs Control) | Reference |
| IGF-1R expressing cell line | Inhibition | 31,612.5 | 54-78% | frontiersin.orgresearchgate.netnih.gov |
| IGF-1R expressing cell line | Inhibition | 63,225 | 73-78% | frontiersin.orgresearchgate.netnih.gov |
| Colorectal cancer (SW620) | Inhibition | EC₅₀ = 21 nM | - | apexbt.com |
| Breast tumor (DY4475) | Inhibition | EC₅₀ = 86 nM | - | apexbt.com |
In addition to inhibiting proliferation, Linsitinib also induces apoptosis in various cell models frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govashpublications.org. Studies have shown that Linsitinib treatment leads to increased caspase-3/7 activity, a marker of apoptosis, in IGF-1R and TSH-R expressing cell lines frontiersin.orgresearchgate.netnih.gov. At concentrations of 31,612.5 ng/mL and 63,225 ng/mL, Linsitinib significantly increased caspase-3/7 activity in these cells frontiersin.orgresearchgate.netnih.gov. Morphological confirmation of apoptosis has also been reported frontiersin.orgresearchgate.netnih.gov. In preclinical tumor models, Linsitinib treatment has been shown to decrease tumor growth and increase apoptosis in vivo and in vitro frontiersin.orgresearchgate.net.
The use of this compound in these quantitative cellular assays could enhance the accuracy of measuring compound uptake, intracellular concentration, and correlation with observed pharmacodynamic effects on proliferation and apoptosis.
Application in Complex Preclinical Disease Models
Preclinical research utilizes complex in vitro and in vivo models to better recapitulate the intricate cellular interactions and microenvironments present in human diseases. These models provide valuable insights into the pharmacodynamic effects of compounds like Linsitinib.
Assessment in In Vitro 3D Spheroid and Organoid Models
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer advantages over traditional two-dimensional monolayer cultures by providing a more physiologically relevant environment that mimics tissue architecture and cell-cell interactions mdpi.comnih.gov. These models are increasingly used in preclinical studies to evaluate drug efficacy and understand cellular responses mdpi.comnih.govnih.gov.
Research has explored the application of Linsitinib in 3D models, particularly in the context of assessing drug target expression and evaluating discrepancies observed between simpler in vitro systems and in vivo outcomes nih.gov. Studies using 3D spheroid models of human orbital fibroblasts from patients with Thyroid Eye Disease (TAO) have investigated the effects of Linsitinib. These studies demonstrated that Linsitinib inhibited IGF-1-induced cell proliferation and hyaluronic acid secretion in orbital fibroblasts from TAO patients plos.orgnih.gov. This inhibition was shown to occur through the suppression of the PI3K/Akt and ERK signaling pathways, which are downstream of IGF-1R activation plos.org. Linsitinib effectively inhibited the phosphorylation of IGF-1Rβ, Akt, and ERK in these cells, validating its mechanism of action in a 3D disease-relevant context plos.org.
Investigation in Genetically Engineered and Xenograft Animal Models
Genetically engineered mouse models (GEMMs) and xenograft models are indispensable tools in preclinical research for evaluating the efficacy and pharmacodynamics of potential therapeutic agents in a living system embopress.orgjax.org. Xenograft models involve transplanting human cancer cells or tissues into immunocompromised mice, while GEMMs involve specific genetic alterations in mice to mimic human diseases embopress.orgjax.orglidebiotech.com. Linsitinib has been extensively investigated in both types of models for various indications, including cancer and autoimmune diseases cellagentech.comdrugbank.complos.orgnih.govresearchgate.netslingtx.comprnewswire.comtouchophthalmology.commedchemexpress.comnih.govendocrine-abstracts.orgresearchgate.netfrontiersin.orgresearchgate.net.
In murine models of cancer, Linsitinib has demonstrated the ability to inhibit tumor growth. Its mechanism of action in these models is primarily attributed to its dual inhibition of IGF-1R and IR, which are often overexpressed or dysregulated in various cancers wikipedia.orgnih.govdrugbank.comapexbt.com. By inhibiting these receptors, Linsitinib disrupts downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and ERK pathways cellagentech.comdrugbank.comresearchgate.netresearchgate.netapexbt.commedchemexpress.com.
Studies in xenograft models have shown dose-dependent tumor growth inhibition by Linsitinib cellagentech.commedchemexpress.com. For example, in an IGF-1R-driven xenograft mouse model, Linsitinib administration resulted in significant tumor growth inhibition (TGI) cellagentech.commedchemexpress.com. At a dose of 75 mg/kg, 100% TGI and 55% tumor regression were observed, while a dose of 25 mg/kg resulted in 60% TGI cellagentech.commedchemexpress.com.
Research in specific cancer types, such as colorectal cancer and Ewing sarcoma, has further elucidated the mechanisms. In colorectal cancer mouse models, Linsitinib, as an IGF-1R antagonist, inhibited the growth of stem-cell-like colon cancer cells and decreased the expression of cancer stem cell markers researchgate.net. It also influenced the levels of inflammatory cytokines in colon tissues and serum researchgate.net. In Ewing sarcoma models, Linsitinib inhibited tumor growth, although prolonged treatment could lead to reactivation of signaling pathways like p-AKT researchgate.net.
Linsitinib has also been investigated in preclinical models of autoimmune diseases, notably in murine models of Thyroid Eye Disease (TED), a common extrathyroidal manifestation of Graves' disease plos.orgnih.govresearchgate.netslingtx.comprnewswire.comtouchophthalmology.comendocrine-abstracts.orgfrontiersin.org. TED is characterized by inflammation and remodeling of orbital tissues, driven in part by autoantibodies against the TSH receptor and IGF-1R plos.orgnih.govxtalks.com.
Studies in a murine model of Graves' disease and associated TED have shown that Linsitinib effectively attenuates disease development and progression nih.govresearchgate.netslingtx.comprnewswire.comendocrine-abstracts.orgfrontiersin.org. When administered in the early stage of the disease, Linsitinib prevented the development of autoimmune hyperthyroidism by reducing morphological changes in the thyroid and blocking T-cell infiltration nih.govresearchgate.netendocrine-abstracts.orgfrontiersin.org. In both early and late stages of the disease model, Linsitinib had significant effects on orbital pathology nih.govresearchgate.netendocrine-abstracts.orgfrontiersin.org. It reduced immune cell infiltration, specifically T-cells and macrophages, in the orbita nih.govresearchgate.netprnewswire.comendocrine-abstracts.orgfrontiersin.org. Furthermore, Linsitinib treatment normalized the amount of brown adipose tissue in the orbit and reduced muscle edema nih.govresearchgate.netprnewswire.comendocrine-abstracts.orgfrontiersin.org. In vivo MRI studies in the late-stage disease model revealed a marked decrease in inflammation and a significant reduction in existing muscle edema and brown adipose tissue formation following Linsitinib treatment researchgate.netendocrine-abstracts.orgfrontiersin.org. These findings suggest that Linsitinib can prevent and reduce the severity of TED in this preclinical model by targeting the underlying autoimmune and inflammatory processes.
Table 1: Summary of Preclinical Pharmacodynamic Findings of Linsitinib in Disease Models
| Model Type | Disease Area | Key Findings | Relevant Section |
| In Vitro 3D Spheroids (Orbital Fibroblasts) | Thyroid Eye Disease (TAO) | Inhibited IGF-1-induced proliferation and hyaluronic acid secretion. Suppressed PI3K/Akt and ERK pathways. plos.orgnih.gov | 3.3.1 |
| Xenograft Mouse Models | Cancer | Dose-dependent tumor growth inhibition. Inhibited IGF-1R/IR signaling (Akt, ERK). Inhibited growth of cancer stem cells. cellagentech.commedchemexpress.comresearchgate.netmedchemexpress.com | 3.3.2.1 |
| Genetically Engineered Mouse Models | Cancer | Inhibited tumor growth (e.g., Ewing sarcoma), influenced signaling pathways. researchgate.netresearchgate.net | 3.3.2.1 |
| Murine Model (Immunized Mice) | Thyroid Eye Disease (TED) | Prevented autoimmune hyperthyroidism. Reduced orbital T-cell and macrophage infiltration. Normalized orbital brown adipose tissue. Reduced muscle edema. nih.govresearchgate.netslingtx.comprnewswire.comendocrine-abstracts.orgfrontiersin.org | 3.3.2.2 |
Mechanistic Pharmacokinetic and Metabolic Profiling Using Linsitinib D3
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro assays are fundamental to predicting a drug's metabolic fate in the body. These studies, conducted early in the drug development process, utilize subcellular fractions and cells to estimate hepatic clearance and identify metabolic pathways.
The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes. It is a critical parameter for predicting in vivo clearance and oral bioavailability. Standard in vitro test systems for this purpose include liver microsomes and hepatocytes. youtube.com
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov Assays using liver microsomes are effective for evaluating a compound's susceptibility to oxidative metabolism. youtube.com Research indicates that Linsitinib displays favorable metabolic stability in liver microsomes. selleckchem.com
The primary outputs of these stability assays are the intrinsic clearance (CLint) and the in vitro half-life (t½). These values are determined by measuring the rate of disappearance of the parent compound over time. youtube.comthermofisher.com
Table 1: Representative Data from an In Vitro Metabolic Stability Assay of Linsitinib This table is an illustrative example of how data from such studies are typically presented.
| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | In Vitro Half-Life (t½) (minutes) | Predicted Clearance |
|---|---|---|---|---|
| Liver Microsomes | Human | 25 | 27.7 | Low to Intermediate |
| Liver Microsomes | Rat | 45 | 15.4 | Intermediate |
| Hepatocytes | Human | 15 | 46.2 | Low |
| Hepatocytes | Rat | 30 | 23.1 | Intermediate |
Understanding how a drug is metabolized is crucial for identifying pharmacologically active or potentially toxic byproducts. Studies using ¹⁴C-labeled Linsitinib in humans have successfully identified its metabolic profile. nih.gov These investigations revealed that Linsitinib is extensively metabolized, with eighteen distinct metabolites (designated M1-M18) detected in plasma, urine, and feces. nih.gov The primary metabolic transformations were found to be oxidation and sulfate conjugation. nih.gov
Stable isotope-labeled compounds like Linsitinib-d3 serve as powerful tracing tools in such studies. When a mixture of Linsitinib and this compound is administered to an in vitro system, metabolites derived from the drug will appear as mass spectral doublets—two peaks separated by the number of deuterium (B1214612) atoms. This characteristic "isotopic signature" allows for the rapid and unambiguous identification of drug-related material in complex biological samples, distinguishing true metabolites from endogenous interference.
Once metabolic pathways are known, the next step is to identify the specific enzyme systems responsible, a process known as reaction phenotyping. criver.comnih.gov Given that oxidation is a primary metabolic route for Linsitinib, the cytochrome P450 (CYP) enzyme superfamily is of significant interest. nih.govnih.gov
Identifying the specific CYP isozymes (e.g., CYP3A4, CYP2C9, CYP2D6) involved in a drug's metabolism is critical for predicting potential drug-drug interactions. criver.com This is typically achieved through two complementary in vitro approaches: wuxiapptec.com
Recombinant CYP Enzymes: The drug candidate is incubated individually with a panel of recombinant human CYP enzymes to see which ones can metabolize the compound. wuxiapptec.com
Chemical Inhibition: The drug is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isozymes. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. criver.combioivt.com
While the specific CYP isozymes responsible for Linsitinib's oxidative metabolism have not been detailed in the available literature, these standard reaction phenotyping approaches would be employed for their characterization.
In Vivo Pharmacokinetic Characterization in Preclinical Species
Following in vitro characterization, in vivo studies in preclinical animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a whole organism.
Preclinical pharmacokinetic studies are essential for understanding how a drug is absorbed into the bloodstream, distributed to various tissues, and ultimately eliminated from the body. Studies in multiple species are often performed to assess inter-species differences. researchgate.net
For Linsitinib, pharmacokinetic studies in several preclinical species have been conducted. The elimination half-life, a key parameter indicating how long a drug remains in the body, was determined in multiple models. medchemexpress.com
Table 2: Elimination Half-Life of Linsitinib in Preclinical Species
| Species | Elimination Half-Life (t½) |
|---|---|
| Dog | 1.18 hours |
| Rat | 2.64 hours |
| Mouse | 2.14 hours |
Data sourced from MedChemExpress. medchemexpress.com
Human mass balance studies using ¹⁴C-Linsitinib have shown that the compound is rapidly absorbed after oral administration, with the majority of the dose being eliminated via feces (76.4%), indicating that biliary excretion is the predominant route of elimination. nih.gov A minor portion of the dose is eliminated through renal excretion in the urine (5.44%). nih.gov Similar ADME studies are a standard component of preclinical evaluation in animal models. researchgate.net
Accurate measurement of drug concentrations in biological fluids like plasma and tissue is the cornerstone of pharmacokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for this purpose due to its high sensitivity and specificity. nih.govmdpi.com
In LC-MS/MS analysis, an internal standard (IS) is crucial for achieving accurate and precise quantification. The IS is a compound of fixed concentration added to all samples and standards, which helps to correct for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled version of the analyte being measured. mdpi.com
This compound is perfectly suited for this role. Because it is chemically identical to Linsitinib, it behaves in the exact same way during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it is easily distinguished from the unlabeled Linsitinib by the detector. This co-eluting, yet distinct, signal allows for highly reliable correction of any analytical variability, ensuring the generation of robust and accurate pharmacokinetic data. Validated LC-MS/MS methods have been utilized to analyze plasma samples from clinical studies of Linsitinib. nih.gov
Investigation of Drug-Drug Interaction Potential at the Metabolic Level
The metabolic profile of a drug is a critical determinant of its potential for drug-drug interactions (DDIs). When a drug is co-administered with other therapeutic agents, there is a possibility of interactions at the level of metabolic enzymes, which can alter the drug's efficacy and safety profile. For Linsitinib, an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), understanding its metabolic DDI potential is crucial. Studies have shown that Linsitinib is extensively metabolized in humans, primarily through oxidation and sulfate conjugation, with excretion occurring predominantly via bile into the feces nih.gov. The use of isotopically labeled compounds, such as this compound, is an advanced technique that provides significant clarity in these investigations. Deuterium-labeled compounds allow researchers to meticulously track and analyze metabolic pathways due to their unique isotopic signature jscimedcentral.com.
Enzyme Induction and Inhibition Studies
A key aspect of assessing DDI potential involves evaluating a drug's capacity to induce or inhibit the activity of metabolic enzymes, particularly the cytochrome P450 (CYP450) family. Enzyme inhibition can lead to increased plasma concentrations of a co-administered drug, potentially causing toxicity, while enzyme induction can decrease its concentration, leading to reduced efficacy.
In Vitro Assessment: The initial investigation of Linsitinib's DDI potential involves in vitro studies using human liver microsomes or hepatocytes. These systems allow for the screening of Linsitinib's inhibitory effects on major CYP450 isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. In these assays, Linsitinib is incubated with isoform-specific probe substrates, and the formation of the substrate's metabolite is measured. A reduction in metabolite formation indicates inhibition. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the inhibition.
Enzyme Induction Potential: To assess enzyme induction, primary human hepatocytes are treated with Linsitinib over several days. The expression and activity of key CYP enzymes are then measured and compared to control groups. An increase in enzyme activity or mRNA levels suggests an induction potential.
The use of a stable isotope-labeled compound like this compound in these assays serves as an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, ensuring precise quantification of the parent drug and its metabolites.
Table 1: Illustrative Data from an In Vitro CYP450 Inhibition Assay for Linsitinib
| CYP450 Isoform | Probe Substrate | Measured Metabolite | Linsitinib IC50 (µM) | Potential for Inhibition |
|---|---|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen | > 50 | Low |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | 28.5 | Low |
| CYP2C19 | S-mephenytoin | 4'-hydroxymephenytoin | 45.2 | Low |
| CYP2D6 | Dextromethorphan | Dextrorphan | 15.8 | Moderate |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | 8.9 | Moderate to High |
Role of this compound in Differentiating Metabolic Pathways Under Co-administration
When two drugs are administered concurrently, their metabolic pathways can overlap and influence each other. Differentiating the metabolites of one drug from another, and from endogenous compounds, can be analytically challenging. This compound plays a pivotal role in overcoming this challenge by leveraging the kinetic isotope effect (KIE) and serving as a mass-distinguishable tracer.
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the metabolism at the deuterated site will be slower jscimedcentral.com. This phenomenon can sometimes lead to a "metabolic switching" or "metabolic shunting," where the metabolism of the drug is diverted to alternative biotransformation routes nih.gov.
Tracing Metabolic Shifts: In a clinical DDI study, a patient might receive a co-administered drug (e.g., a potent CYP3A4 inhibitor) followed by a dose of Linsitinib containing a known ratio of the unlabeled drug and this compound. By analyzing plasma and excreta samples with mass spectrometry, researchers can distinguish the metabolites originating from Linsitinib versus this compound.
Elucidating Interaction Mechanisms: If the co-administered drug inhibits a primary metabolic pathway of Linsitinib, the profile of Linsitinib's metabolites will change. For instance, if oxidation via CYP3A4 is inhibited, a decrease in oxidative metabolites and a potential increase in metabolites from alternative pathways (like sulfate conjugation) would be observed. The use of this compound allows for precise quantification of these changes, providing clear evidence of the specific metabolic pathways affected by the interacting drug jscimedcentral.comosti.gov. This ability to distinguish between various metabolic pathways is a key advantage of using deuterium-labeled therapeutics in research jscimedcentral.com.
This approach provides unambiguous data on how the metabolic clearance of Linsitinib is altered, helping to predict the clinical significance of the DDI and inform dosing recommendations when co-administration is necessary.
Table 2: Hypothetical Example of Linsitinib Metabolite Profile Shift with a CYP3A4 Inhibitor, Differentiated Using this compound
| Metabolite | Metabolic Pathway | Relative Abundance (Linsitinib Alone) | Relative Abundance (Linsitinib + CYP3A4 Inhibitor) | Method of Differentiation |
|---|---|---|---|---|
| M1 (Oxidative) | CYP3A4 Oxidation | 45% | 15% | Mass shift due to deuterium label on this compound derived M1 |
| M2 (Oxidative) | CYP3A4 Oxidation | 25% | 8% | Mass shift due to deuterium label on this compound derived M2 |
| M9 (Sulfate Conjugate) | Sulfation | 10% | 35% | Mass shift due to deuterium label on this compound derived M9 |
| Unchanged Linsitinib | N/A | 20% | 42% | Mass shift between Linsitinib and this compound |
Bioanalytical Method Development and Validation for Deuterated Linsitinib Quantification
Development of High-Sensitivity Analytical Methods
High-sensitivity analytical methods are paramount for the accurate detection and quantification of Linsitinib-d3, especially when dealing with the low concentrations typically found in biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Linsitinib and its deuterated internal standard, this compound, due to its high sensitivity and selectivity. biopharmaservices.comsci-hub.se This technique involves the separation of the analyte from other matrix components via liquid chromatography, followed by detection and quantification using tandem mass spectrometry. asiapharmaceutics.info
For the analysis of small molecules like Linsitinib, a reverse-phase C18 column is commonly employed for chromatographic separation. rjptonline.orgjapsonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to optimize ionization. rjptonline.orgjapsonline.com
Detection is achieved using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. japsonline.comscielo.br This involves selecting a specific precursor ion of this compound and a corresponding product ion, creating a highly specific transition that minimizes interference from other compounds. scielo.br The use of a deuterated internal standard like this compound is crucial as it co-elutes with the unlabeled analyte and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response. scispace.comkcasbio.com However, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. scispace.com
Optimization for Complex Biological Matrices (e.g., tissue, cell lysates, biofluids from animal models)
Analyzing this compound in complex biological matrices such as tissue, cell lysates, and biofluids from animal models presents significant challenges due to the presence of interfering substances. chromatographyonline.comnih.gov Effective sample preparation is critical to remove these interferences and ensure reliable quantification.
Common sample preparation techniques include:
Protein Precipitation (PPT): This is a straightforward method where a solvent like acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation. spectroscopyonline.com
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. rjptonline.orgscielo.br
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while matrix components are washed away. lcms.cz
The choice of extraction method depends on the specific matrix and the physicochemical properties of Linsitinib. For instance, a study on the quantification of Linsitinib in plasma utilized a validated LC-MS/MS method, indicating the successful application of these extraction techniques. sci-hub.se Research on other small molecules in complex matrices like piglet serum has demonstrated the successful use of liquid-liquid extraction to achieve high recovery and minimize matrix effects. mdpi.com Similarly, methods have been developed for analyzing compounds in fortified milk powder and pet foods, highlighting the adaptability of extraction protocols to diverse and complex matrices. saudijournals.comsepscience.com
Method Validation for Research Applications
For any bioanalytical method to be considered reliable for research applications, it must undergo a thorough validation process. unnes.ac.idresearchgate.net This ensures that the method is accurate, precise, and specific for the analyte of interest.
Assessment of Linearity, Accuracy, Precision, and Selectivity
The validation of a bioanalytical method for this compound involves assessing several key parameters:
Linearity: This determines the range over which the instrument response is directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of this compound, and a correlation coefficient (r²) close to 1 indicates good linearity. rjptonline.orginnovareacademics.in
Accuracy: This measures the closeness of the determined value to the true value. It is typically expressed as the percentage of recovery. saudijournals.comresearchgate.net
Precision: This assesses the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). saudijournals.comresearchgate.net
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of the method. scispace.com
Table 1: Representative Validation Parameters for a Bioanalytical Method
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.9994 scielo.br |
| Accuracy (% Recovery) | 85-115% (90-110% for nominal) | 98.91% japsonline.com |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 5.74% innovareacademics.in |
| Selectivity | No significant interference at the retention time of the analyte | No interference observed |
LLOQ: Lower Limit of Quantification
Evaluation of Matrix Effects and Recovery
Matrix effects occur when components of the biological sample interfere with the ionization of the analyte, leading to suppression or enhancement of the signal. chromatographyonline.com Recovery refers to the efficiency of the extraction process in isolating the analyte from the matrix. sepscience.com
These parameters are evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure solution and the response of a pre-extraction spiked sample to a post-extraction spiked sample. nih.gov A stable isotopically labeled internal standard like this compound is the preferred choice to compensate for matrix effects and variability in recovery, as it behaves very similarly to the analyte during extraction and ionization. scispace.combiopharmaservices.com Studies have shown that while it's ideal to achieve 100% recovery, consistent recovery is more critical for accurate quantification when using an internal standard. sepscience.com
Table 2: Example Data for Matrix Effect and Recovery Assessment
| Analyte | Matrix | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Compound X | Plasma | 87.5 rjptonline.org | 4.5 | 95.2 |
| Compound Y | Tissue Homogenate | 82.1 | 6.2 | 89.8 |
| Compound Z | Cell Lysate | 91.3 | 3.8 | 102.5 |
Application in Quantitative Proteomics and Metabolomics Research
The use of stable isotope-labeled compounds like this compound is integral to quantitative proteomics and metabolomics research. nih.govnih.gov These fields aim to comprehensively identify and quantify the vast array of proteins and metabolites within a biological system. nih.govmdpi.com
In quantitative proteomics , stable isotope labeling by amino acids in cell culture (SILAC) is a common technique where cells are grown in media containing "heavy" or "light" amino acids. nih.gov The resulting protein populations can be mixed, and the relative abundance of proteins can be determined by mass spectrometry. While this compound is a small molecule, the principles of using stable isotopes for quantification are the same. Quantitative proteomics can be used to study the effects of drugs like Linsitinib on protein expression and signaling pathways. mdpi.comfrontiersin.org For example, research has utilized quantitative proteomics to analyze changes in protein phosphorylation in response to Linsitinib treatment, providing insights into its mechanism of action. mdpi.com
In metabolomics , which is the study of small molecule metabolites in cells, tissues, or biofluids, deuterated internal standards are essential for accurate quantification. metabolomicsworkbench.org LC-MS/MS-based metabolomics can identify and quantify hundreds to thousands of metabolites. The inclusion of this compound in such studies would allow for the precise measurement of the drug itself alongside the endogenous metabolites, helping to understand its metabolic fate and its impact on the metabolome.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Approaches for this compound Studies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based quantitative proteomic technique. nih.gov The core principle of SILAC involves the metabolic incorporation of "heavy" non-radioactive, stable isotope-labeled amino acids (e.g., ¹³C- or ¹⁵N-labeled arginine and lysine) into the entire proteome of cultured cells. mdc-berlin.de When two cell populations are grown in culture media that are identical except for the isotopic composition of a specific amino acid, their proteomes become differentially labeled as "light" or "heavy." mdc-berlin.de Upon analysis with a mass spectrometer, chemically identical proteins or peptides from the two populations can be distinguished by their mass difference, and the ratio of their signal intensities provides highly accurate relative quantification. nih.govmdc-berlin.de
While this compound, as a small molecule, is not directly incorporated into proteins via SILAC, the technique is instrumental in elucidating the compound's downstream effects on cellular protein expression and translation. In such studies, SILAC is used to investigate the proteomic consequences of Linsitinib treatment. For instance, research has employed SILAC to quantify the translation rates of specific proteins in response to Linsitinib, revealing its inhibitory mechanisms.
A notable application demonstrated that Linsitinib inhibited the translation of human thyroglobulin (hTG) protein without affecting its corresponding mRNA levels. This finding suggests a post-transcriptional mechanism of action. In these experiments, this compound plays a crucial, albeit indirect, role. The accurate quantification of the therapeutic agent (Linsitinib) in the cell culture or biological system is paramount to correlating drug concentration with the observed proteomic changes. This compound is the ideal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to measure the concentration of unlabeled Linsitinib, ensuring that the complex proteomic data generated by SILAC is linked to precise drug exposure levels.
One study investigated the effects of Linsitinib on thyrotropin-induced regulation of thyroperoxidase (TPO) and thyroglobulin (TG) in primary cultures of human thyrocytes. The findings highlighted a significant inhibition of protein expression, a mechanism that was partly elucidated through SILAC-based quantification of protein translation.
| Target | Parameter Measured | Inhibitory Effect of Linsitinib | Reference |
|---|---|---|---|
| hTPO | bTSH-induced mRNA upregulation | 61.5% inhibition | researcher.life |
| hTPO | Protein level | 42.4% inhibition | researcher.life |
| hTG | Secreted protein upregulation | 50.1% inhibition (via translation inhibition) | researcher.life |
| hTG | Cell-associated protein upregulation | 42.2% inhibition (via translation inhibition) | researcher.life |
Advanced Mass Spectrometric Techniques for Quantitative Biological Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small-molecule drugs like Linsitinib in complex biological matrices such as plasma. jetir.orgnih.gov This technique offers high sensitivity and selectivity, which is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.govmdpi.com The development and validation of a robust LC-MS/MS method are critical for generating reliable data. jetir.org
The core of this analytical approach involves three main stages:
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma) is typically achieved through methods like protein precipitation or liquid-liquid extraction. nih.govnih.gov During this step, a known quantity of an internal standard is added to every sample. chromatographyonline.com
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates the analyte of interest (Linsitinib) from other matrix components based on physicochemical properties. mdpi.com
Mass Spectrometric Detection: The separated components are ionized, typically using electrospray ionization (ESI), and enter the tandem mass spectrometer. The instrument is usually operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (matching the analyte's mass-to-charge ratio, m/z) is selected and fragmented. A specific product ion is then monitored for quantification, providing an exceptionally high degree of specificity. nih.govmdpi.com
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred and most reliable approach for quantitative bioanalysis. clearsynth.comkcasbio.com Because this compound is chemically identical to Linsitinib, it exhibits the same behavior during sample extraction, chromatography, and ionization. kcasbio.comscispace.com However, due to the presence of deuterium (B1214612) atoms, it has a higher molecular weight and is easily distinguished from the unlabeled analyte by the mass spectrometer. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the method corrects for variability in sample handling and matrix effects (ion suppression or enhancement), leading to superior accuracy and precision. clearsynth.comkcasbio.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| Linsitinib | 422.2 | [Hypothetical Fragment] | Analyte |
| This compound | 425.2 | [Hypothetical Fragment +3] | Internal Standard |
Note: The m/z values are based on the molar mass of Linsitinib (421.504 g·mol⁻¹) and are presented for illustrative purposes. Actual fragment ions would be determined during method development.
Comparative Research Applications of Linsitinib and Linsitinib D3
Assessment of Isotope Effects on Biological Activity
The substitution of hydrogen with deuterium (B1214612) can, in some cases, lead to kinetic isotope effects, where the stronger carbon-deuterium bond compared to a carbon-hydrogen bond can influence reaction rates, particularly those involving the breaking of these bonds. This can potentially affect the rate of enzymatic metabolism or other bond-breaking processes in biological systems.
Differences in Target Binding Affinity (if any)
Based on the provided search results, there is no specific data detailing differences in target binding affinity between Linsitinib and Linsitinib-d3. Isotope substitution at positions remote from the binding site are generally not expected to significantly alter binding affinity to target proteins like IGF-1R or IR due to minimal changes in electronic or steric properties relevant to the binding interaction. However, if the deuterium substitution is at or near a critical binding interaction site, a subtle effect could theoretically be observed, although this is less common. The available information focuses on the binding affinities of the non-deuterated Linsitinib medchemexpress.comselleckchem.comrndsystems.comapexbt.comtocris.com.
Comparative Metabolic Fate and Elimination Profiles
Deuteration is a widely used strategy to study drug metabolism and pharmacokinetics. The increased mass and stronger bond of deuterium can slow down or alter metabolic pathways that involve C-H bond cleavage.
Quantitative Comparison of Metabolite Production
Deuteration can lead to a "deuterium metabolic switch," where a metabolic pathway involving a deuterated site is slowed, potentially shunting metabolism to alternative pathways. This can result in quantitative differences in the production of various metabolites compared to the non-deuterated compound. While the search results indicate that Linsitinib displays favorable metabolic stability in liver microsomes medchemexpress.comselleckchem.comselleckchem.com, specific data on the metabolic pathways and a quantitative comparison of metabolite production between Linsitinib and this compound are not provided. Such studies would typically involve in vitro systems (e.g., liver microsomes, hepatocytes) or in vivo animal models, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites.
Utility of this compound as an Internal Standard and Research Probe
One of the most significant applications of deuterated compounds like this compound in research is their use as internal standards in quantitative analytical methods, particularly in mass spectrometry (MS)-based techniques such as LC-MS/MS thermofisher.comusda.govmiami.edunih.gov.
In quantitative analysis, an isotopically labeled internal standard (like this compound) is added to samples before extraction and analysis. Because the internal standard is chemically identical to the analyte (Linsitinib) but has a different mass due to the deuterium atoms, it behaves similarly to the analyte during sample preparation and chromatographic separation. However, it is distinguishable in the mass spectrometer. This allows for accurate quantification of the analyte in complex biological matrices by compensating for variations in sample processing, matrix effects, and instrument variability. The search results highlight the use of deuterated compounds as internal standards in MS for quantification thermofisher.comusda.govmiami.edunih.govvulcanchem.com.
Furthermore, this compound can serve as a research probe to investigate specific aspects of Linsitinib's behavior in biological systems. By comparing the pharmacokinetics and metabolism of Linsitinib and this compound when administered together, researchers can gain insights into the contribution of specific metabolic pathways involving the deuterated positions. This can help in understanding the rate-limiting steps in metabolism and identifying potential sites of metabolic lability. While the provided results mention research applications of deuterated compounds vulcanchem.com, specific studies using this compound in this manner are not detailed.
Enhancing Reproducibility and Accuracy in Quantitative Preclinical Studies
One of the primary applications of this compound is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS). nih.govfda.govresearchgate.netthermofisher.comeuropa.eu In preclinical studies, accurate and reproducible quantification of drug concentrations in biological matrices (such as plasma, tissue, or cell lysates) is essential for understanding pharmacokinetics and pharmacodynamics.
Variability in sample preparation, matrix effects, and instrument performance can impact the accuracy of quantitative measurements. nih.govresearchgate.net By adding a known amount of this compound to a biological sample containing unlabeled Linsitinib, researchers can account for these variations. Since this compound behaves almost identically to Linsitinib during sample processing and analysis, the ratio of the signals from the labeled and unlabeled compounds remains constant even if there are losses during extraction or ionization suppression/enhancement in the mass spectrometer. nih.govfda.gov
The use of this compound as an internal standard helps to correct for potential inaccuracies, leading to more reliable and reproducible quantitative data. This is particularly important when analyzing complex biological matrices where matrix effects can be significant. nih.govresearchgate.net Studies involving the quantification of other drugs have demonstrated that stable isotope-labeled internal standards are essential for correcting interindividual variability in drug recovery from biological samples. nih.gov
While specific detailed data tables for this compound used as an internal standard in published preclinical studies on Linsitinib were not extensively found in the search results, the principle is well-established in quantitative bioanalysis. The data generated from such studies would typically involve calibration curves showing the linear relationship between the ratio of analyte (Linsitinib) to internal standard (this compound) signal and the known concentrations of the analyte. Quality control samples spiked with known concentrations would also be analyzed to demonstrate the accuracy and precision of the method, with the internal standard correcting for variations.
Facilitating Mechanistic Elucidation of Linsitinib's Pharmacological Profile
Stable isotope labeling can also indirectly facilitate the mechanistic elucidation of Linsitinib's pharmacological profile. While this compound itself is not typically used to directly study the mechanism of action (as it is designed to be chemically similar), its use in quantitative studies provides crucial data that supports mechanistic investigations.
Understanding the concentration of Linsitinib at the site of action or in systemic circulation over time is fundamental to correlating drug exposure with observed biological effects. By accurately quantifying Linsitinib using this compound as an internal standard, researchers can establish reliable pharmacokinetic profiles in preclinical models. This data can then be integrated with pharmacodynamic endpoints, such as the inhibition of IGF-1R/IR phosphorylation or downstream signaling pathways (e.g., AKT and ERK), and effects on cell proliferation or apoptosis, which are key aspects of Linsitinib's mechanism. nih.govapexbt.commedchemexpress.comnih.govnih.govnih.gov
For instance, studies investigating Linsitinib's effects on IGF-1R and IR signaling pathways in various cell lines or animal models rely on accurate measurement of Linsitinib concentrations to determine dose-response relationships and the extent of target inhibition. apexbt.commedchemexpress.comnih.govdiabetesjournals.orgbiorxiv.org The reliable quantification enabled by this compound ensures that the observed biological effects are correctly attributed to specific drug concentrations, allowing for a more precise understanding of how Linsitinib interacts with its targets and modulates cellular processes. apexbt.comnih.govnih.gov
Data supporting mechanistic studies, while not directly involving this compound in terms of its biological activity, would include quantitative data on Linsitinib concentrations in various biological samples over time (obtained using this compound as IS), correlated with measurements of downstream signaling pathway activity (e.g., Western blots for phosphorylated proteins), cellular responses (e.g., proliferation assays, apoptosis markers), or effects in disease models. apexbt.comnih.govnih.govdiabetesjournals.orgbiorxiv.orgfrontiersin.org
For example, research showing Linsitinib inhibits IGF-1R phosphorylation and downstream pathways like AKT and ERK in cancer cells provides insight into its mechanism of action as a kinase inhibitor. apexbt.comnih.gov Quantitative data on Linsitinib levels in these experiments, made reliable by using this compound, strengthens the confidence in the observed inhibitory effects being directly caused by Linsitinib. Similarly, studies demonstrating Linsitinib's impact on adipogenesis or immune infiltration in thyroid eye disease models, supported by accurate drug quantification, contribute to understanding its mechanism in this context. nih.govnih.govfrontiersin.orgbiorxiv.org
Emerging Research Applications and Future Directions for Linsitinib D3
Development of Novel Assay Systems Incorporating Linsitinib-d3
The incorporation of stable isotope-labeled compounds like this compound into novel assay systems enhances their capabilities for quantitative analysis and mechanistic studies. The mass difference between the labeled and unlabeled compound allows for their simultaneous detection and differentiation using mass spectrometry, which is crucial for accurate measurements in complex biological matrices. fluoroprobe.com
Microphysiological Systems (Organ-on-a-Chip) for ADME Research
Microphysiological systems (MPS), often referred to as "Organ-on-a-Chip" models, are advanced in vitro platforms designed to mimic the structure and function of human organs and tissues. These systems offer a more physiologically relevant environment compared to traditional 2D cell cultures and are increasingly used in drug discovery and development, including the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.
The integration of this compound into Organ-on-a-Chip systems holds potential for conducting quantitative ADME studies with higher accuracy. By introducing a known amount of this compound alongside the unlabeled Linsitinib, researchers can use the labeled internal standard to correct for variations in sample processing, matrix effects, and instrument variability during mass spectrometry analysis of the parent compound and its metabolites. This is particularly valuable in the dynamic and complex environment of MPS, where small sample volumes and intricate fluidics are common. While specific published studies detailing the use of this compound in Organ-on-a-Chip ADME research were not prominently found in the search results, the general application of stable isotopes in ADME studies within advanced in vitro models is well-established. fluoroprobe.com
Illustrative Data Table: Potential Application of this compound in Organ-on-a-Chip ADME Study
| Time Point (h) | Linsitinib Concentration (nM) in Effluent (Measured) | This compound Concentration (nM) in Input (Known) | Linsitinib Concentration (nM) in Effluent (Corrected using this compound) |
| 0.5 | X1 | C | X1 * (C / C_measured_d3) |
| 1.0 | X2 | C | X2 * (C / C_measured_d3) |
| 2.0 | X3 | C | X3 * (C / C_measured_d3) |
| 4.0 | X4 | C | X4 * (C / C_measured_d3) |
Advanced In Vitro Co-culture and Multi-cellular Models
Advanced in vitro models, including co-culture and multi-cellular systems, are employed to better recapitulate the cellular complexity and interactions found in native tissues. These models can involve the co-culture of different cell types, such as parenchymal cells, stromal cells, vascular cells, and immune cells, to create more physiologically relevant environments for studying drug responses and interactions.
This compound can serve as a valuable tool in these complex in vitro systems for quantitative analysis of Linsitinib uptake, metabolism, and distribution within different cell populations or compartments. By using this compound as a tracer or internal standard in conjunction with mass spectrometry imaging or quantitative LC-MS/MS, researchers can gain insights into the spatial and temporal pharmacokinetics of Linsitinib in these multi-cellular contexts. While the search results did not provide specific examples of this compound use in co-culture models, the principle of using stable isotopes for quantitative analysis in complex biological samples is applicable. fluoroprobe.com
Interrogation of Off-Target Interactions and Systems-Level Effects
Understanding the off-target interactions and systems-level effects of a drug candidate is crucial for assessing its safety and efficacy profile. Stable isotope-labeled compounds can play a role in advanced techniques aimed at a comprehensive interrogation of drug-target interactions and downstream cellular responses.
Proteome-Wide Profiling of this compound Binding in Complex Biological Samples
Proteome-wide profiling techniques, such as Thermal Proteome Profiling (TPP) or quantitative affinity purification coupled with mass spectrometry, are used to identify proteins that directly bind to a small molecule ligand within a biological sample. Stable isotope labeling can enhance the quantitative accuracy and reliability of these methods. For instance, in competitive binding assays, a labeled version of the compound (like this compound) can be used alongside the unlabeled compound to precisely quantify the displacement of the labeled compound from its targets by the unlabeled competitor. This allows for the determination of binding affinities and the identification of both intended and off-target proteins.
While specific published research using this compound for comprehensive proteome-wide binding profiling was not found, the application of stable isotope labeling in proteomic studies for quantitative analysis and target identification is a recognized approach. fluoroprobe.com Given that Linsitinib is a kinase inhibitor, and proteome profiling is used to study kinase inhibitor binding, this compound could potentially be applied in such studies to improve the quantitative aspects of target engagement and selectivity analysis.
Illustrative Concept: Using this compound in a Competitive Proteome Profiling Assay
Incubate biological sample (e.g., cell lysate) with a fixed concentration of this compound.
Add varying concentrations of unlabeled Linsitinib.
Perform pull-down or thermal denaturation (TPP) to isolate protein-bound compound.
Analyze protein-bound fraction using quantitative mass spectrometry, measuring the ratio of unlabeled Linsitinib to this compound.
A decrease in the this compound signal relative to the unlabeled Linsitinib signal for a specific protein indicates binding of unlabeled Linsitinib to that protein.
Integrative Omics Approaches (e.g., Transcriptomics, Metabolomics)
Integrative omics approaches combine data from multiple high-throughput technologies, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels), to gain a more holistic understanding of the biological system's response to a perturbation, such as drug treatment.
Stable isotope-labeled compounds, including this compound, are particularly valuable in metabolomics studies. This compound can be used as an internal standard for the accurate quantification of Linsitinib and its metabolites in biological samples analyzed by mass spectrometry-based metabolomics. fluoroprobe.com This accurate quantification is essential for correlating drug exposure levels with changes observed in transcriptomic and proteomic profiles. While direct examples of integrative omics studies specifically utilizing this compound were not found, the principle of using stable isotopes for quantitative metabolomics within a multi-omics framework is a standard practice to enhance data quality and integration.
Contribution to Preclinical Drug Discovery and Development Methodologies
This compound contributes to preclinical drug discovery and development primarily as a critical analytical standard and tool for quantitative studies. Preclinical research involves evaluating the pharmacological activity, toxicity, and pharmacokinetic properties of a drug candidate before clinical trials.
The use of this compound as a stable isotope-labeled internal standard in bioanalytical methods, particularly those involving mass spectrometry (LC-MS/MS), is essential for the accurate and reliable quantification of Linsitinib in various biological matrices (e.g., plasma, tissue homogenates) from preclinical studies. fluoroprobe.com This accurate quantification is fundamental for determining pharmacokinetic parameters such as clearance, volume of distribution, and half-life, which are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in animal models. These data are vital for informing dose selection and study design in subsequent preclinical and clinical investigations.
Furthermore, this compound can be used in in vitro and in vivo metabolism studies to identify and quantify metabolites of Linsitinib. By administering Linsitinib and tracing the labeled atoms from this compound through metabolic pathways using mass spectrometry, researchers can elucidate the metabolic fate of the drug, which is an important aspect of preclinical ADME evaluation. fluoroprobe.com
Refinement of Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity and potency against a target. Research on the SAR of IGF-1R/IR inhibitors, including the development of Linsitinib, has focused on variations in the non-deuterated chemical scaffold to identify key functional groups and structural features critical for target binding and cellular efficacy. acs.org
This compound, being an isotopically labeled version of Linsitinib with deuterium (B1214612) atoms substituted at specific positions, is not typically the primary subject of SAR studies aimed at identifying novel structural determinants of activity. Its chemical and biological properties are expected to be largely similar to the parent compound in terms of target interaction. Therefore, direct SAR refinement studies focusing solely on this compound are not commonly reported. However, this compound could potentially serve an indirect role in supporting SAR studies by being used as an analytical standard to accurately quantify the concentrations of various non-deuterated analogs and their metabolites in complex biological samples, thereby aiding in the interpretation of SAR data and exposure-response relationships.
Optimization of Lead Compounds and Preclinical Candidate Selection
This compound is unlikely to be the primary compound undergoing lead optimization or being selected as a preclinical candidate based on its intrinsic pharmacological activity, as this activity is expected to be comparable to the non-deuterated Linsitinib. The principal utility of this compound in the context of lead optimization and preclinical candidate selection lies in its application in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. By using this compound, researchers can track the metabolic fate and disposition of the parent compound or other deuterated analogs in preclinical species, providing crucial data to inform the selection of compounds with optimized PK profiles. This analytical support is vital for understanding the exposure-efficacy and exposure-toxicity relationships of potential drug candidates.
Unexplored Mechanistic Avenues and Therapeutic Interventions
Research into the mechanisms of action of Linsitinib has primarily focused on its direct inhibition of IGF-1R and IR kinase activity and the downstream signaling pathways, such as PI3K/Akt and ERK, that regulate cell proliferation and survival. nih.govdrugbank.comnih.govplos.orgnih.gov Furthermore, studies have explored the role of IGF-1R, and its cross-talk with other receptors like the Thyroid Stimulating Hormone Receptor (TSHR), in the pathogenesis of diseases such as Thyroid Eye Disease (TED), and Linsitinib has been investigated for its ability to modulate this cross-talk. frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.net
Deeper Understanding of Cross-talk Mechanisms (e.g., TSHR/IGF-1R)
The cross-talk between the TSHR and IGF-1R is a significant area of research, particularly in the context of autoimmune diseases like TED, where these receptors form functional complexes that contribute to disease pathology. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net Studies investigating this cross-talk have utilized Linsitinib to demonstrate the involvement of IGF-1R signaling in pathways activated by TSHR stimulation. frontiersin.orgmdpi.comresearchgate.net
While Linsitinib has been a valuable tool in elucidating the role of IGF-1R in TSHR/IGF-1R cross-talk, this compound's direct contribution to understanding the mechanisms of this receptor interaction is likely limited. Its deuteration does not fundamentally alter its ability to bind to and inhibit IGF-1R in a way that would reveal new aspects of the cross-talk signaling itself. However, similar to its role in SAR and lead optimization, this compound could be employed in analytical studies within the scope of mechanistic investigations to accurately quantify Linsitinib or its metabolites in cellular or tissue samples where receptor cross-talk is being studied. This could help correlate drug exposure with observed mechanistic effects.
Identification of Novel Biomarkers for Preclinical Efficacy Studies
Biomarkers play a crucial role in preclinical efficacy studies by providing measurable indicators of a drug's pharmacological activity and potential therapeutic effect. For IGF-1R inhibitors like Linsitinib, biomarkers often include the phosphorylation status of IGF-1R and downstream signaling proteins (e.g., Akt, ERK), as well as phenotypic markers related to cell proliferation, apoptosis, or specific disease processes. medchemexpress.comnih.govplos.orgnih.govnih.gov
Research on identifying novel biomarkers for Linsitinib's preclinical efficacy has focused on the biological responses induced by inhibiting IGF-1R and IR with the non-deuterated compound. nih.govplos.orgnih.govnih.gov this compound does not directly participate in the biological processes that lead to biomarker changes. However, in preclinical efficacy studies utilizing the parent compound, this compound can be used as an internal standard for the quantitative analysis of Linsitinib and its metabolites in biological samples (e.g., plasma, tissue). This quantitative data is essential for pharmacokinetic/pharmacodynamic (PK/PD) correlations, which link drug exposure levels to biomarker responses and efficacy outcomes. Thus, this compound plays an indirect but important role in supporting the identification and validation of biomarkers by enabling accurate drug quantification in preclinical studies. bioscientifica.com
Q & A
Basic: What is the molecular structure of Linsitinib-d3, and how does its deuterium substitution influence pharmacokinetic properties?
Answer:
this compound is a deuterated analog of Linsitinib, where three hydrogen atoms are replaced with deuterium at specific positions (e.g., methyl or aromatic groups). This substitution alters metabolic stability by reducing first-pass metabolism via the "deuterium isotope effect," which prolongs the compound’s half-life and bioavailability . To confirm structural integrity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for precise characterization. Pharmacokinetic studies in preclinical models (e.g., rodents) should compare AUC (Area Under the Curve) and Cmax between deuterated and non-deuterated forms to quantify metabolic impacts .
Advanced: What methodological challenges arise when designing in vivo studies to assess this compound’s target selectivity against IGF-1R and IR kinases?
Answer:
Key challenges include:
- Kinase Selectivity Profiling : Use competitive binding assays (e.g., ATP-site displacement assays) with recombinant kinases to quantify IC50 values. Cross-reactivity risks necessitate parallel testing against IR/IGF-1R isoforms and off-target kinases (e.g., EGFR, MET) .
- Tissue-Specific Effects : Deuterium’s metabolic stabilization may alter tissue distribution. Employ quantitative whole-body autoradiography (QWBA) in rodent models to track deuterated vs. non-deuterated compound localization .
- Statistical Power : Ensure adequate sample sizes (n ≥ 8/group) and use ANOVA with post-hoc corrections to account for inter-animal variability in pharmacokinetic/pharmacodynamic (PK/PD) outcomes .
Basic: How can researchers validate the purity and stability of this compound in long-term storage for preclinical studies?
Answer:
- Purity Analysis : Perform reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against a non-deuterated reference standard. Acceptable purity thresholds should exceed 98% .
- Stability Testing : Store aliquots under accelerated conditions (40°C, 75% RH) for 1–3 months and analyze degradation products via LC-MS. Deuterated compounds may exhibit enhanced stability in aqueous buffers but require inert atmospheres (argon) for lyophilized storage .
Advanced: What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound in cancer models?
Answer:
Contradictions often stem from:
- Microenvironmental Factors : Tumor hypoxia or stromal interactions may reduce drug penetration. Use 3D spheroid cultures or patient-derived xenografts (PDX) to mimic in vivo conditions .
- Metabolic Activation : Deuterium’s stabilization may delay prodrug activation. Conduct metabolite profiling (LC-MS/MS) in plasma and tumor tissues to correlate active metabolite levels with efficacy .
- Dose Optimization : Apply PK/PD modeling to adjust dosing regimens (e.g., pulsatile vs. continuous) and ensure target engagement .
Basic: What in vitro assays are recommended to evaluate this compound’s inhibitory effects on insulin-like growth factor signaling pathways?
Answer:
- Cell-Based Assays : Use IGF-1R/IR-overexpressing cell lines (e.g., MCF-7 or HCT116) and measure phospho-kinase levels via Western blot or ELISA after treatment .
- Proliferation Assays : Apply MTT or CellTiter-Glo® to quantify IC50 values under varying IGF-1/insulin concentrations to assess competitive inhibition .
- Off-Target Screening : Utilize kinome-wide profiling platforms (e.g., KINOMEscan) to identify unintended kinase interactions .
Advanced: How should researchers design a robust pharmacodynamic biomarker strategy for this compound clinical trials?
Answer:
- Tissue vs. Liquid Biopsies : Prioritize tumor biopsies for direct measurement of phospho-IGF-1R/IR inhibition. For non-invasive monitoring, validate plasma exosomal phospho-proteomics or circulating tumor DNA (ctDNA) .
- Dynamic Biomarkers : Incorporate longitudinal sampling to capture temporal changes in IGF-1R signaling (e.g., baseline, 24h, 7d post-treatment).
- Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) data to identify resistance mechanisms (e.g., compensatory AKT/mTOR activation) .
Basic: What ethical considerations are critical when proposing this compound studies involving animal models?
Answer:
- 3Rs Compliance : Adhere to Replacement, Reduction, and Refinement principles. Use computational models (e.g., QSAR) for preliminary toxicity screening to minimize animal use .
- Endpoint Justification : Define humane endpoints (e.g., tumor volume limits, weight loss thresholds) and obtain institutional IACUC approval prior to study initiation .
Advanced: How can researchers leverage systems pharmacology to predict this compound’s efficacy in heterogeneous tumor populations?
Answer:
- Computational Modeling : Develop physiologically based pharmacokinetic (PBPK) models integrating tumor vascularization, hypoxia, and stromal interaction parameters .
- Machine Learning : Train algorithms on multi-omics datasets (TCGA, CCLE) to identify genomic signatures (e.g., PTEN loss) predictive of this compound sensitivity .
- Virtual Clinical Trials : Simulate patient cohorts with varying IGF-1R expression levels to optimize inclusion criteria for early-phase trials .
Basic: What analytical techniques are essential for quantifying this compound and its metabolites in biological matrices?
Answer:
- LC-MS/MS : Use deuterated internal standards (e.g., Linsitinib-d6) to correct for matrix effects in plasma/tissue homogenates. Optimize MRM transitions for parent compound and major metabolites .
- Sample Preparation : Implement protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) to enhance recovery rates (>85%) .
Advanced: What experimental frameworks address potential cross-reactivity of this compound with non-target kinases in in silico screens?
Answer:
- Structural Docking : Perform molecular dynamics simulations using kinase crystal structures (e.g., PDB entries 3D83 for IGF-1R) to predict binding affinities .
- Selectivity Profiling : Combine thermal shift assays (TSA) and covalent fragment libraries to identify allosteric binding sites that minimize off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
